molecular formula C9H11NO2 B12666060 2-Methoxy-4-[(methylimino)methyl]phenol CAS No. 84145-54-0

2-Methoxy-4-[(methylimino)methyl]phenol

Cat. No.: B12666060
CAS No.: 84145-54-0
M. Wt: 165.19 g/mol
InChI Key: OKYNVMRFOLPHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-[(methylimino)methyl]phenol is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a methylimino group (-CH=N-CH3) attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-[(methylimino)methyl]phenol can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-methylphenol with formaldehyde and methylamine under acidic conditions. The reaction proceeds via the formation of an imine intermediate, which is then reduced to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process includes the use of catalysts to enhance reaction rates and improve yields. The reaction conditions are carefully controlled to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(methylimino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-[(methylimino)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(methylimino)methyl]phenol involves its interaction with specific molecular targets. It is known to bind to estrogen receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, including anti-inflammatory and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[(methylimino)methyl]phenol is unique due to the presence of both methoxy and methylimino groups, which confer distinct chemical and biological properties. Its ability to interact with estrogen receptors and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

84145-54-0

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-methoxy-4-(methyliminomethyl)phenol

InChI

InChI=1S/C9H11NO2/c1-10-6-7-3-4-8(11)9(5-7)12-2/h3-6,11H,1-2H3

InChI Key

OKYNVMRFOLPHBU-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.